molecular formula C6H3BrF2O B1276729 4-Bromo-2,5-difluorophenol CAS No. 486424-36-6

4-Bromo-2,5-difluorophenol

Cat. No.: B1276729
CAS No.: 486424-36-6
M. Wt: 208.99 g/mol
InChI Key: BYZMZJIWCQTYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a derivative of phenol, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its use as a raw material in organic synthesis, particularly in the production of liquid crystals with multiple lateral fluoro substituents .

Mechanism of Action

Target of Action

4-Bromo-2,5-difluorophenol is primarily used as a raw material in organic synthesis . It is particularly used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents . .

Biochemical Pathways

It is used in the synthesis of allyloxy-based biphenyl liquid crystals , suggesting that it may play a role in the formation of these structures.

Pharmacokinetics

It is slightly soluble in water , which may influence its bioavailability and distribution in the body.

Result of Action

As a raw material in organic synthesis , its primary role is likely in the formation of other compounds, such as allyloxy-based biphenyl liquid crystals .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in water may affect its distribution and action in aqueous environments. Furthermore, it should be stored in a cool place, away from strong oxidizing agents , suggesting that its stability and efficacy could be affected by temperature and oxidative conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-2,5-difluorophenol typically involves the bromination of 2,5-difluorophenol. The reaction is carried out by adding bromine to a solution of 2,5-difluorophenol in a suitable solvent, such as ethyl acetate, at a controlled temperature. The reaction mixture is then quenched with sodium thiosulfate to neutralize any excess bromine and extracted to isolate the product .

Industrial Production Methods:

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions:

4-Bromo-2,5-difluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,5-difluorophenol is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

  • 4-Bromo-2,6-difluorophenol
  • 4-Bromo-2,3-difluorophenol
  • 4-Bromo-3,5-difluorophenol
  • 2-Bromo-4,6-difluorophenol

Comparison:

4-Bromo-2,5-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it particularly useful in the synthesis of liquid crystals and other advanced materials. Compared to its analogs, it offers a different reactivity profile and interaction with other chemical entities .

Properties

IUPAC Name

4-bromo-2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMZJIWCQTYSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426942
Record name 4-Bromo-2,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486424-36-6
Record name 4-Bromo-2,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=486424-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,5-difluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 2,5-difluorophenol (594, 5.50 g, 0.0423 mol) in chloroform (110.0 mL), bromine (2.18 mL, 0.0423 mol) was added slowly. After 3 hours, the reaction was poured into a solution of sodium thiosulfate and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, concentrated and purified with silica gel column chromatography eluting with 20% ethyl acetate in hexane to give a colorless oil (595, 6.20 g, 70.2%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.18 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 250 mL RB flask fitted with magnetic stirrer was charged with 100 mL of CHCl3. To the stirred solvent were added 2,5-difluorophenol (5.0 g, 38.4 mmol), bromine (6.14 g, 38.4 mmol), at 0° C. and stirred at room temperature for 3 h. The reaction mixture was quenched with sodium thio sulphate solution (20 mL) and extracted with ethyl acetate (15 mL×2). The organic layer was washed with water (50 mL), followed by brine solution (20 mL). The organic layer was dried over anhydrous Na2SO4 and the solvent was removed under reduced pressure to obtain product (6.5 g, yield: 81.05%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
81.05%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2,5-difluorophenol
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,5-difluorophenol
Reactant of Route 3
4-Bromo-2,5-difluorophenol
Reactant of Route 4
4-Bromo-2,5-difluorophenol
Reactant of Route 5
4-Bromo-2,5-difluorophenol
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,5-difluorophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.